molecular formula C5H11BrO2S B6236550 1-bromo-3-methanesulfonylbutane CAS No. 2352747-08-9

1-bromo-3-methanesulfonylbutane

Cat. No.: B6236550
CAS No.: 2352747-08-9
M. Wt: 215.11 g/mol
InChI Key: WDJWSCLFJGZCQR-UHFFFAOYSA-N
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Description

1-Bromo-3-methanesulfonylbutane is an organobromine compound with the molecular formula C₅H₁₁BrO₂S. This compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a butane backbone. It is primarily used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methanesulfonylbutane can be synthesized through several methods. One common approach involves the reaction of 3-bromobutane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methanesulfonylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfonic acids or reduced to form thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

  • Substituted butanes, alkenes, sulfonic acids, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-methanesulfonylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-methanesulfonylbutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone.

Comparison with Similar Compounds

    1-Bromo-3-methylbutane: Similar in structure but lacks the methanesulfonyl group, leading to different reactivity and applications.

    1-Bromo-2-methanesulfonylethane: Shorter carbon chain, resulting in different physical and chemical properties.

    1-Bromo-4-methanesulfonylpentane: Longer carbon chain, affecting its solubility and reactivity.

Uniqueness: 1-Bromo-3-methanesulfonylbutane is unique due to the presence of both a bromine atom and a methanesulfonyl group on the same molecule. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2352747-08-9

Molecular Formula

C5H11BrO2S

Molecular Weight

215.11 g/mol

IUPAC Name

1-bromo-3-methylsulfonylbutane

InChI

InChI=1S/C5H11BrO2S/c1-5(3-4-6)9(2,7)8/h5H,3-4H2,1-2H3

InChI Key

WDJWSCLFJGZCQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)S(=O)(=O)C

Purity

0

Origin of Product

United States

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